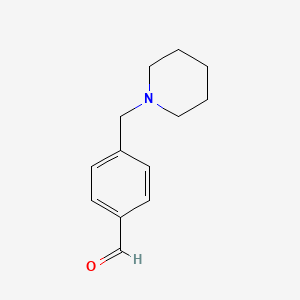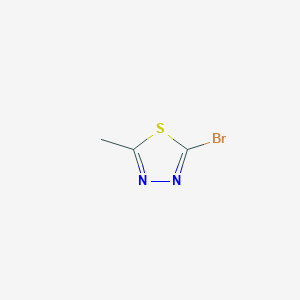![molecular formula C7H10N4OS2 B1277076 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide CAS No. 876532-11-5](/img/structure/B1277076.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities .
Synthesis Analysis
The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been reported . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of the compound involves a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The dihedral angle between the planes of the chlorophenyl and thiadiazole groups is 32.93 (16)° .Chemical Reactions Analysis
The compound shows in-vitro antiproliferative activity against some human cancer cell lines . The chemical shifts of the protons of hydroxyl groups and carbon atoms of the 1,3,4-thiadiazole ring are the decisive descriptors of inhibition interactions of the compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.22 g/mol . Its IR (KBr) values are 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 . The 1H NMR (DMSO-d6, 500 MHz) δ (ppm) values are 10.11 (s, 1H, NH), 7.30 (s, 2H, NH2), 7.26 (d, J = 8.7 Hz, 1H, H2), among others .科学研究应用
Heterocyclic Compound Significance
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide belongs to the class of heterocyclic compounds, specifically with a 1,3,4-thiadiazole core. These compounds are recognized for their diverse pharmacological activities due to the toxophoric N2C2S moiety. They exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. Their unique structural framework makes them significant in the pursuit and design of new drugs, often leading to compounds with intriguing biological profiles (Mishra et al., 2015).
Pharmacological Scaffolds and Antiparasitic Activities
Thiadiazoles are identified as crucial pharmacological scaffolds due to their wide-ranging biological activities. Specifically, they have shown promising leishmanicidal and antimalarial activities, addressing serious public health issues in tropical and sub-tropical regions. The development of thiadiazole derivatives with antileishamanial and antimalarial activity is a focal point in medicinal chemistry, due to the physicochemical and pharmacokinetic properties of the thiadiazole scaffold, making it a therapeutic target for novel drug development (Tahghighi & Babalouei, 2017).
Cytotoxic Agents and Anticancer Potential
Sulfur-containing heterocyclic derivatives, like thiadiazoles, are under exploration for their cytotoxic properties in medicinal chemistry. They serve as fundamental structures in a wide array of synthetic analogs, exhibiting a broad scope of therapeutic activities. The design strategies engaged in the development of these agents aim to target multiple mechanisms such as inhibition of tyrosine kinases, topoisomerase, tubulin, and various signaling pathways, making them significant for anticancer research (Laxmikeshav et al., 2021).
Antimicrobial Activity
The thiadiazole moiety is extensively studied for its antimicrobial properties. The derivatives of thiadiazoles have demonstrated significant biological activities, including antimicrobial, anti-inflammatory, antitubercular, and antidiabetic properties, among others. The structure-activity relationship (SAR) of these compounds is crucial for medicinal chemists to develop newer compounds with enhanced efficacy and safety (Alam, 2018).
属性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS2/c8-6-10-11-7(14-6)13-3-5(12)9-4-1-2-4/h4H,1-3H2,(H2,8,10)(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDSLUUPKEQMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429201 |
Source


|
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
CAS RN |
876532-11-5 |
Source


|
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

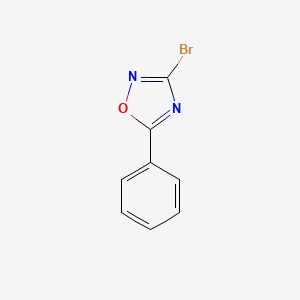
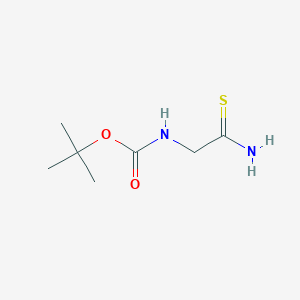
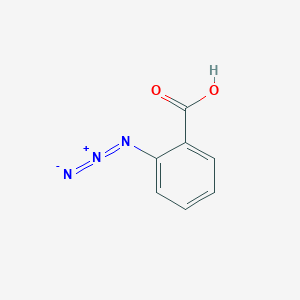
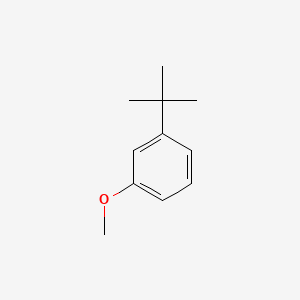
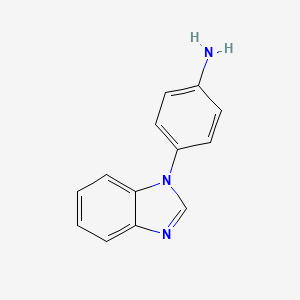
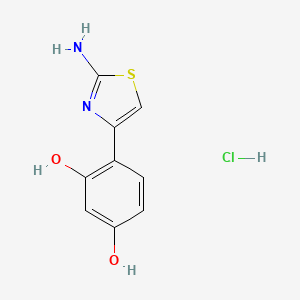
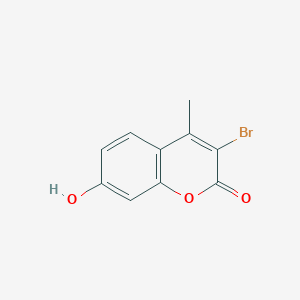
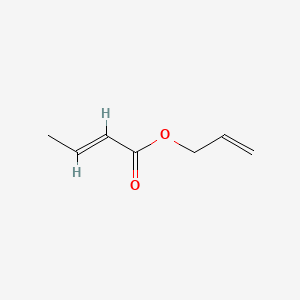
![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)
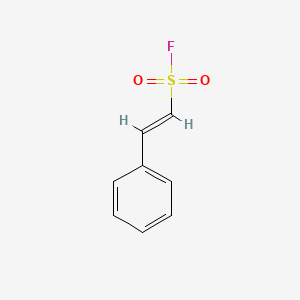
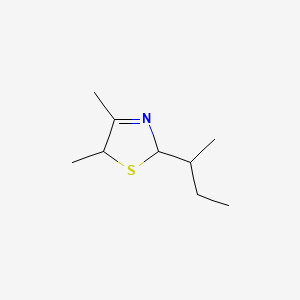
![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)
